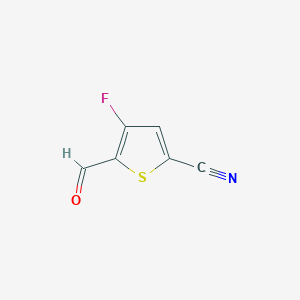
4-Fluoro-5-formylthiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-formylthiophene-2-carbonitrile is an organic compound with the molecular formula C6H2FNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formylthiophene-2-carbonitrile typically involves multi-step organic reactions. One common method is the formylation of 4-fluorothiophene-2-carbonitrile using Vilsmeier-Haack reaction conditions. This involves the reaction of 4-fluorothiophene-2-carbonitrile with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to its industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-formylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOMe, CH3OH
Major Products Formed
Oxidation: 4-Fluoro-5-carboxythiophene-2-carbonitrile
Reduction: 4-Fluoro-5-formylthiophene-2-amine
Substitution: 4-Methoxy-5-formylthiophene-2-carbonitrile
Applications De Recherche Scientifique
4-Fluoro-5-formylthiophene-2-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-formylthiophene-2-carbonitrile depends on its specific application and the chemical reactions it undergoes. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific derivatives and their intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorothiophene-2-carbonitrile: Lacks the formyl group, making it less versatile in certain synthetic applications.
5-Formylthiophene-2-carbonitrile: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
4-Fluoro-2-thiophenecarboxaldehyde:
Uniqueness
4-Fluoro-5-formylthiophene-2-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group on the thiophene ring, which provides a combination of electronic effects and reactivity that can be exploited in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C6H2FNOS |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
4-fluoro-5-formylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H2FNOS/c7-5-1-4(2-8)10-6(5)3-9/h1,3H |
Clé InChI |
VUFFSMYPCOCQRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1F)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)

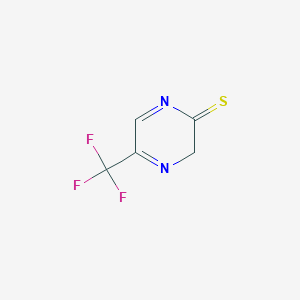
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
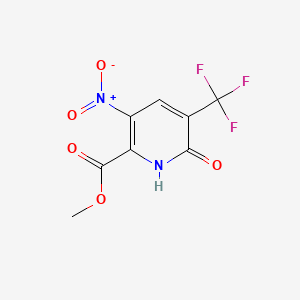
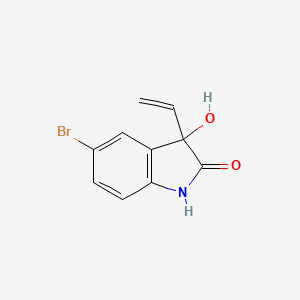
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
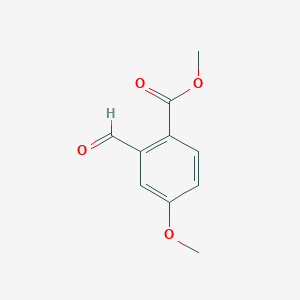
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
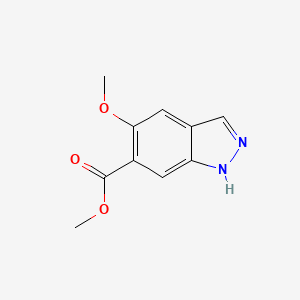
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
